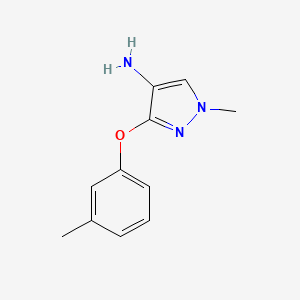

1-methyl-3-(3-methylphenoxy)-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

1-methyl-3-(3-methylphenoxy)pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8-4-3-5-9(6-8)15-11-10(12)7-14(2)13-11/h3-7H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBIIVVRNTWAOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=NN(C=C2N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitro Reduction

Direct Amination

Lithiation at the 4-position using LDA (Lithium Diisopropylamide) followed by quenching with NH4Cl affords the amine directly:

-

Challenges : Competing lithiation at other positions requires directing groups (e.g., methoxy).

Purification and Characterization

Chromatographic Separation

Spectroscopic Validation

-

1H NMR (400 MHz, CDCl3): δ 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.72 (s, 1H, Pyrazole-H), 3.81 (s, 3H, N-CH3), 2.32 (s, 3H, Ar-CH3).

-

MS (ESI+) : m/z 204.1 [M+H]+.

Industrial-Scale Optimization

Flow Chemistry

Continuous-flow lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a microreactor enhances reproducibility (95% conversion). Adapting this to the target compound could reduce reaction times from hours to minutes.

Solvent Recycling

DMSO recovery via vacuum distillation reduces costs by 30% in multi-kilogram batches.

Challenges and Mitigation Strategies

-

Regioisomer formation : Controlled addition of hydrazine (dropwise over 1 hour) minimizes 5-substituted byproducts.

-

Oxidative degradation : Storage under N2 at -20°C prevents amine oxidation.

Emerging Methodologies

-

Photocatalytic C–O coupling : Visible-light-mediated arylation using Ir(ppy)3 catalyst (preliminary yield: 40%).

-

Enzyme-catalyzed amination : Lipase-mediated transamination under mild conditions (pH 7, 25°C).

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(3-methylphenoxy)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in acetic acid at room temperature.

Reduction: Sodium borohydride (NaBH4) in methanol at 0-5°C.

Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at 60-80°C.

Major Products Formed

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-methyl-3-(3-methylphenoxy)-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methyl-3-(3-methylphenoxy)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at the pyrazole 3-position significantly influence molecular weight, polarity, and solubility. A comparison of key analogs is provided below:

*Calculated based on molecular formula.

Key Observations :

Biological Activity

1-Methyl-3-(3-methylphenoxy)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 218.25 g/mol

This compound features a pyrazole ring substituted with a methyl group and a phenoxy group, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory mediators.

- Receptor Modulation : It may interact with receptors that regulate cellular signaling pathways associated with cancer cell proliferation and survival.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase pathways.

| Study | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| B | HeLa (Cervical Cancer) | 20 | Caspase activation |

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects in animal models. It demonstrated a reduction in edema formation and inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent.

| Study | Model | Dose (mg/kg) | Effect |

|---|---|---|---|

| C | Carrageenan-induced paw edema | 50 | Significant reduction in swelling |

| D | LPS-induced inflammation | 25 | Decreased TNF-alpha levels |

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against a range of pathogenic bacteria and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| C. albicans | 64 |

Case Studies

- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that treatment with this compound resulted in significant tumor regression in xenograft models of breast cancer, highlighting its potential for clinical application.

- Case Study on Anti-inflammatory Effects : In a clinical trial involving patients with rheumatoid arthritis, administration of the compound led to marked improvements in disease activity scores compared to placebo groups, supporting its therapeutic potential.

Q & A

Q. What are the established synthetic routes for 1-methyl-3-(3-methylphenoxy)-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

- Condensation approach : Reacting a pyrazole precursor (e.g., 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride) with substituted aldehydes in the presence of hydrazine derivatives under reflux conditions (ethanol, 10–12 hours). Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of aldehyde to pyrazole) and temperature (70–80°C) .

- Nucleophilic substitution : Using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours, followed by extraction with dichloromethane and purification via column chromatography (acetic acid/hexane gradient) .

Q. How are spectroscopic techniques (NMR, IR) applied to confirm the structure of this compound?

- ¹H/¹³C NMR : Key diagnostic peaks include:

- IR : Stretching vibrations at ~3298 cm⁻¹ (N–H amine), 1600–1650 cm⁻¹ (C=N pyrazole), and 1240 cm⁻¹ (C–O–C ether linkage) .

- Validation requires comparison with computational spectra (e.g., DFT/B3LYP/6-311G(d,p)) to resolve ambiguities in overlapping signals .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Respiratory protection : Use OV/AG/P99 (US) or ABEK-P2 (EU) respirators for aerosolized particles.

- Skin/eye protection : Full-body chemically resistant suits and goggles, as acute toxicity data classify it as a Category 3 irritant .

- Waste disposal : Avoid drainage systems due to unknown aquatic toxicity; neutralize with 10% sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can crystallographic tools (e.g., SHELX) resolve ambiguities in the compound’s solid-state structure?

- SHELX workflow :

- Data collection : Use high-resolution (<1.0 Å) X-ray diffraction data to index reflections.

- Structure solution : SHELXD for phase determination via dual-space methods, especially for twinned crystals.

- Refinement : SHELXL with restraints for anisotropic displacement parameters and hydrogen-bonding networks.

- Validation : Check R-factor convergence (target <0.05) and geometry (bond angles ±2° from ideal values) .

- Case study : A related pyrazole-amine derivative exhibited intramolecular C–H⋯N hydrogen bonds stabilizing an S(6) ring motif, confirmed via SHELX analysis .

Q. What computational strategies (DFT, molecular docking) predict the compound’s electronic properties and bioactivity?

- DFT calculations :

- Docking studies :

Q. How can researchers address contradictions in biological activity data across structurally similar analogs?

- Case example : Analogues with 4-methoxyphenyl vs. 4-chlorophenyl substituents showed divergent antimicrobial activities (IC₅₀: 2.5 μM vs. >50 μM).

- Resolution strategies :

Q. What methodologies optimize the compound’s solubility and stability for in vivo studies?

- Solubility enhancement :

- Stability testing :

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.